ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
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Description
Ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a useful research compound. Its molecular formula is C17H19N5O5 and its molecular weight is 373.369. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
If it acts similarly to related compounds, it may inhibit cdk2, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
If it acts similarly to related compounds, it may cause cell cycle arrest and apoptosis in cancer cells .
Biological Activity
Ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate, with CAS number 893939-57-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O5 with a molecular weight of 373.4 g/mol. The compound features a complex structure that includes a triazole and pyrimidine moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of triazole and pyrimidine compounds often exhibit significant anticancer properties. For instance:
- Triazole Derivatives : Compounds similar to this compound have been reported to possess cytotoxic effects against various cancer cell lines. A study found that certain triazole derivatives showed IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Triazole Derivative A | HCT-116 | 6.2 |
Triazole Derivative B | T47D | 27.3 |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been documented. Ethyl esters containing triazole rings have demonstrated antibacterial properties against various pathogens. For example:
- Compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Antioxidant activity is another significant aspect of many triazole derivatives. Studies have shown that these compounds can inhibit oxidative stress markers in cellular models:
- Specific triazole derivatives exhibited high antioxidant activity by scavenging free radicals and reducing oxidative damage in various biological systems .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole compounds inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : They can trigger programmed cell death in malignant cells.
- Antioxidative Mechanisms : By reducing oxidative stress in cells, these compounds help maintain cellular integrity and function.
Case Studies
Several studies have evaluated the efficacy of triazole derivatives in clinical settings:
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-5-27-17(24)10(2)21-9-18-15-14(16(21)23)19-20-22(15)11-6-7-12(25-3)13(8-11)26-4/h6-10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRHJLWJFMYHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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